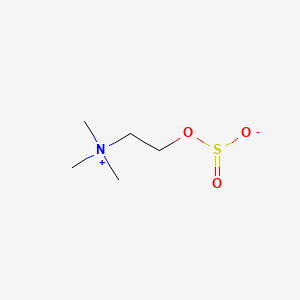
(R)-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a carbamate group attached to a chlorinated methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution with Butyl Group: The piperidine ring is then alkylated with a butyl halide under basic conditions to introduce the butyl group.
Carbamate Formation: The final step involves the reaction of the substituted piperidine with 2-chloro-6-methylphenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can be compared with other similar compounds, such as:
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-4-methylphenyl)carbamate: Differing in the position of the methyl group on the aromatic ring.
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-ethylphenyl)carbamate: Differing in the alkyl group attached to the aromatic ring.
Properties
CAS No. |
32234-95-0 |
|---|---|
Molecular Formula |
C17H25ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-4-10-20-11-6-8-14(12-20)22-17(21)19-16-13(2)7-5-9-15(16)18/h5,7,9,14H,3-4,6,8,10-12H2,1-2H3,(H,19,21)/t14-/m1/s1 |
InChI Key |
SUGBVZMJIRBHEZ-CQSZACIVSA-N |
Isomeric SMILES |
CCCCN1CCC[C@H](C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Canonical SMILES |
CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)

![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)





